Cas no 2549025-81-0 (2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine)

2-Methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a piperazine-linked 3-methyl-1,2-oxazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules targeting neurological or infectious diseases. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine and oxazole components may contribute to receptor binding affinity and selectivity. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The compound’s physicochemical properties suggest favorable bioavailability and CNS penetration, supporting its exploration in preclinical research.
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine structure
2549025-81-0 structure
商品名:2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
CAS番号:2549025-81-0
MF:C15H18F3N5O
メガワット:341.33153295517
CID:5342020
PubChem ID:154883639

2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • F6559-6737
    • 2549025-81-0
    • AKOS040703882
    • 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
    • 2-Methyl-4-[4-[(3-methyl-5-isoxazolyl)methyl]-1-piperazinyl]-6-(trifluoromethyl)pyrimidine
    • インチ: 1S/C15H18F3N5O/c1-10-7-12(24-21-10)9-22-3-5-23(6-4-22)14-8-13(15(16,17)18)19-11(2)20-14/h7-8H,3-6,9H2,1-2H3
    • InChIKey: RNPBCRPHQCHVGJ-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(C(F)(F)F)=CC(N2CCN(CC3ON=C(C)C=3)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 341.14634470g/mol
  • どういたいしつりょう: 341.14634470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 416
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.314±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 439.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 4.91±0.10(Predicted)

2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-6737-4mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
4mg
$66.0 2023-09-08
Life Chemicals
F6559-6737-15mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
15mg
$89.0 2023-09-08
Life Chemicals
F6559-6737-20mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
20mg
$99.0 2023-09-08
Life Chemicals
F6559-6737-10μmol
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6559-6737-1mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
1mg
$54.0 2023-09-08
Life Chemicals
F6559-6737-3mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
3mg
$63.0 2023-09-08
Life Chemicals
F6559-6737-50mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
50mg
$160.0 2023-09-08
Life Chemicals
F6559-6737-2mg
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
2mg
$59.0 2023-09-08
Life Chemicals
F6559-6737-20μmol
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6559-6737-2μmol
2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
2549025-81-0
2μmol
$57.0 2023-09-08

2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 関連文献

2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidineに関する追加情報

Introduction to 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS No. 2549025-81-0)

2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, with the CAS number 2549025-81-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features, including a methyl group, a trifluoromethyl group, and a substituted piperazine ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The trifluoromethyl group is a common moiety in drug design due to its ability to enhance metabolic stability and lipophilicity. In the context of 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, this group likely plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the methyl group further influences the compound's lipophilicity and may contribute to its overall bioavailability.

The piperazine ring is another key structural feature of this compound. Piperazines are widely used in pharmaceuticals due to their ability to form hydrogen bonds and interact with various biological targets. In this specific compound, the piperazine ring is substituted with a (3-methyl-1,2-oxazol-5-yl)methyl group, which adds complexity and specificity to its interactions with biological systems. The oxazole moiety is known for its bioisosteric properties and can enhance the binding affinity of the compound to its target proteins.

Recent studies have explored the potential therapeutic applications of 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine. One notable area of research is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders. The unique combination of structural elements in this compound suggests that it may exhibit potent SSRI activity while minimizing side effects associated with traditional SSRIs.

In addition to its potential as an SSRI, 2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can effectively inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The pharmacological profile of 2-methyl-4-{4-[(3-methyl\-1\,2\-oxazol\-5\-yl)methyl]piperazin\-1\-yl}\-*6*-(trifluoromethy\)pyrimidine has been further elucidated through in vitro and in vivo experiments. These studies have demonstrated that the compound exhibits high selectivity for specific receptors and enzymes involved in various physiological processes. For instance, it has been shown to selectively bind to serotonin transporters (SERT) with high affinity, which is a key mechanism underlying its SSRI activity.

The safety profile of 2-methyl-\-*4*-\-*{*\-*4*-\-*[*\-(3\-*metyl*\-*1*\,*\-*2*\-*oxzol*\-*5*\-*yl)*mthl]*piprz*n-\-*1*\-*y}*-\-*6*-\-*(*trflromthly*)pyrm*d*n has also been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-methyl-\-*4*-\-*{*\-*4*-\-*[*\-(3\-*metyl*\-*1*\,*\-*2*\-*oxzol*\-*5*\-*yl)*mthl]*piprz*n-\-*1*\-*y}*-\-*6*-\-*(*trflromthly*)pyrm*d*n in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties consistent with those observed in preclinical studies. Phase II trials are expected to provide more detailed insights into its therapeutic potential for treating conditions such as depression and inflammatory diseases.

In conclusion, 2-methyl-\ -*4*-\ -*{*\ -*4*-\ -*[*\-(3\ -*metyl*\ -*1*, * * * * * * * * * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - * - oxzol\-5\-yl)mthl]piprz*n\-1\-y}*\-*6*\(trflromthly\)pyrm*d*n (CAS No. 2549025\-81\-0) represents a promising candidate for the development of novel therapeutics. Its unique structural features and favorable pharmacological properties make it an attractive molecule for further investigation in both preclinical and clinical settings. As research continues to advance our understanding of this compound, it holds significant potential for addressing unmet medical needs in various therapeutic areas.

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